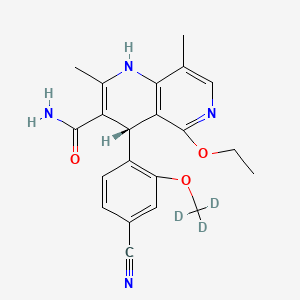

Finerenone-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H22N4O3 |

|---|---|

Molecular Weight |

381.4 g/mol |

IUPAC Name |

(4S)-4-[4-cyano-2-(trideuteriomethoxy)phenyl]-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide |

InChI |

InChI=1S/C21H22N4O3/c1-5-28-21-18-17(14-7-6-13(9-22)8-15(14)27-4)16(20(23)26)12(3)25-19(18)11(2)10-24-21/h6-8,10,17,25H,5H2,1-4H3,(H2,23,26)/t17-/m1/s1/i4D3 |

InChI Key |

BTBHLEZXCOBLCY-GDLHTLTCSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C#N)[C@H]2C3=C(C(=CN=C3OCC)C)NC(=C2C(=O)N)C |

Canonical SMILES |

CCOC1=NC=C(C2=C1C(C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

Finerenone-d3 synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Finerenone-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Finerenone is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist. It is utilized in the treatment of chronic kidney disease (CKD) associated with type 2 diabetes (T2D). By blocking the MR, finerenone mitigates the harmful effects of aldosterone, such as inflammation and fibrosis, thereby offering cardiorenal protection.

In the realm of drug development and clinical pharmacology, stable isotope-labeled internal standards are crucial for accurate quantification in bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS). This compound, the deuterium-labeled analogue of finerenone, serves as the gold standard internal standard for these assays. Its near-identical chemical and physical properties to finerenone ensure it effectively corrects for variability during sample preparation and analysis, leading to highly accurate and precise pharmacokinetic and metabolic profiling. This guide provides a comprehensive overview of the synthesis and characterization of this compound.

Proposed Synthesis of this compound

The synthesis of this compound necessitates the introduction of a stable deuterium label into the finerenone scaffold. A logical and common strategy is to label the methoxy group on the 4-cyano-2-methoxybenzaldehyde ring, a key starting material in several reported finerenone syntheses.[1][2][3][4] This approach involves the initial synthesis of a deuterated precursor, 4-cyano-2-(methoxy-d3)-benzaldehyde, which is then carried through the established synthetic route to yield the final labeled compound.

Experimental Protocol: Synthesis of 4-cyano-2-(methoxy-d3)-benzaldehyde

-

Starting Material: 4-cyano-2-hydroxybenzaldehyde.

-

Deuterated Reagent: Trideuteromethyl iodide (CD₃I) or another suitable d3-methylating agent.[5]

-

Reaction (Williamson Ether Synthesis):

-

Dissolve 4-cyano-2-hydroxybenzaldehyde (1 equivalent) in a suitable aprotic solvent such as acetone or acetonitrile.

-

Add a mild base, for example, potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution to deprotonate the phenolic hydroxyl group.

-

Stir the mixture at room temperature for 30 minutes.

-

Add trideuteromethyl iodide (CD₃I, 1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield pure 4-cyano-2-(methoxy-d3)-benzaldehyde.

-

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established multi-step syntheses of finerenone.

-

Step 1: Hantzsch Dihydropyridine Synthesis:

-

React 4-cyano-2-(methoxy-d3)-benzaldehyde (1 equivalent) with an appropriate β-ketoester (e.g., ethyl acetoacetate, 1 equivalent) and a β-enaminone (derived from 4-amino-5-methylpyridin-2-ol, 1 equivalent) in a suitable solvent like isobutanol.

-

Heat the mixture under reflux. The reaction involves a condensation-cyclization cascade to form the core dihydronaphthyridine ring structure.

-

Upon completion, cool the reaction and isolate the crude product, which is the racemic mixture of the finerenone precursor.

-

-

Step 2: Ethylation:

-

Convert the pyridone moiety to the corresponding ethyl ether using a reagent like triethyl orthoacetate under acidic conditions.

-

-

Step 3: Amidation:

-

Hydrolyze the ester group to a carboxylic acid, followed by amidation to form the final carboxamide group of finerenone.

-

-

Step 4: Chiral Resolution:

-

Separate the racemic mixture to isolate the desired (S)-enantiomer of this compound. This can be achieved by chiral High-Performance Liquid Chromatography (HPLC) or by classical resolution using a chiral acid, such as a derivative of tartaric acid, to form diastereomeric salts that can be separated by crystallization.

-

-

Step 5: Final Purification:

-

The isolated (S)-enantiomer is further purified by recrystallization to achieve high chemical and enantiomeric purity.

-

Caption: Proposed workflow for the synthesis of this compound.

Characterization of this compound

Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of this compound for its use as an internal standard.

| Parameter | Method | Specification |

| Molecular Weight | High-Resolution Mass Spectrometry (HRMS) | 381.44 g/mol (Expected) |

| Chemical Purity | HPLC-UV | ≥ 98% |

| Isotopic Enrichment | Mass Spectrometry (MS) | ≥ 98% Deuterium Incorporation |

| Enantiomeric Purity | Chiral HPLC | ≥ 99% ee (enantiomeric excess) |

| Identity Confirmation | ¹H NMR, ¹³C NMR, MS | Consistent with this compound structure |

Experimental Protocols: Characterization

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine chemical purity.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient mixture of acetonitrile and water with 0.1% formic acid.

-

Detection: UV detector at a specified wavelength (e.g., 240 nm).

-

Procedure: A calibrated solution of this compound is injected. The peak area of the main component is compared to the total area of all peaks to calculate purity.

-

-

Mass Spectrometry (MS):

-

Objective: To confirm molecular weight and assess isotopic purity.

-

Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Procedure: The sample is infused or injected into the mass spectrometer. The mass spectrum will show the molecular ion peak at the expected m/z for this compound (e.g., [M+H]⁺ at ~382.18). The isotopic distribution is analyzed to confirm the incorporation of three deuterium atoms and to quantify the percentage of the d3 species relative to d0, d1, and d2 species.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the molecular structure and the position of the deuterium label.

-

Technique: ¹H NMR and ¹³C NMR.

-

Procedure: The ¹H NMR spectrum of this compound is compared to that of unlabeled finerenone. The signal corresponding to the methoxy protons (-OCH₃) should be absent or significantly diminished in the this compound spectrum, confirming successful deuteration at that position.

-

Caption: Workflow for the characterization of this compound.

Mechanism of Action: Mineralocorticoid Receptor Signaling

Finerenone exerts its therapeutic effect by acting as a potent and selective antagonist of the mineralocorticoid receptor (MR). The overactivation of this receptor by aldosterone is a key driver in the pathophysiology of renal and cardiovascular disease.

-

Activation: In pathological conditions, elevated levels of aldosterone cross the cell membrane and bind to the MR in the cytoplasm.

-

Translocation: The aldosterone-MR complex then translocates into the nucleus.

-

Transcription: Inside the nucleus, the complex binds to specific DNA sequences known as hormone response elements. This action recruits transcriptional co-activators, initiating the transcription of pro-inflammatory and pro-fibrotic genes.

-

Pathology: The resulting proteins contribute to processes like renal fibrosis, inflammation, and cardiovascular remodeling.

-

Inhibition by Finerenone: Finerenone, due to its unique non-steroidal structure, binds to the MR and induces a specific conformational change. This change prevents the recruitment of transcriptional cofactors, thereby blocking the downstream gene expression and inhibiting the deleterious effects of MR overactivation.

Caption: Finerenone's mechanism of action on the MR signaling pathway.

Conclusion

This compound is an indispensable tool for the accurate bioanalysis of finerenone. Its synthesis, while requiring specialized deuterated reagents, can be achieved through adaptations of established synthetic routes for the parent compound. The rigorous characterization of this compound using a combination of HPLC, MS, and NMR is paramount to ensure its suitability as an internal standard, demanding high chemical, isotopic, and enantiomeric purity. A thorough understanding of its synthesis and characterization provides the foundation for reliable and precise quantitative studies in drug development.

References

- 1. Finerenone: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 2. Finerenone synthesis - chemicalbook [chemicalbook.com]

- 3. 4-CYANO-2-METHOXYBENZALDEHYDE/21962-45-8 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 4. Buy 4-Cyano-2-methoxybenzaldehyde (CAS 21962-45-8) [punagri.com]

- 5. Bioinspired design of a robust d3-methylating agent - PMC [pmc.ncbi.nlm.nih.gov]

Deuterium-Labeled Finerenone: A Technical Overview of its Properties and Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist, has emerged as a significant therapeutic agent for patients with chronic kidney disease (CKD) associated with type 2 diabetes (T2D).[1] Its mechanism of action involves blocking the deleterious effects of MR overactivation, which contributes to inflammation and fibrosis in the kidneys and heart.[2] In drug development, deuterium labeling is a strategic approach to enhance the pharmacokinetic properties of a molecule, primarily by slowing its metabolism. This technical guide provides a comprehensive overview of the known properties of finerenone and explores the potential implications of deuterium labeling, supported by established experimental protocols and theoretical frameworks. While direct comparative data for deuterium-labeled finerenone is not extensively available in public literature, this document consolidates the existing knowledge of finerenone to inform research and development in this area.

Physicochemical Properties of Finerenone

Understanding the fundamental physicochemical properties of finerenone is crucial for formulation development and predicting its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₂N₄O₃ | [3] |

| Molecular Weight | 378.43 g/mol | [3] |

| Log D (Distribution Coefficient) | 2.40 | [3] |

| Solubility | Sparingly soluble at acidic pH, practically insoluble at neutral pH (0.024 mg/mL at pH 6.8) | |

| Plasma Protein Binding | ~92% (primarily to albumin) | |

| Biopharmaceutical Classification System (BCS) | Class II (low solubility, high permeability) |

Pharmacokinetics of Finerenone

Finerenone exhibits a well-characterized pharmacokinetic profile in humans.

| Parameter | Value | Reference |

| Bioavailability | ~43.5% | |

| Time to Maximum Concentration (Tₘₐₓ) | 1.5 hours | |

| Half-life (t₁/₂) | 2-3 hours | |

| Volume of Distribution (Vd) | 52.6 L | |

| Metabolism | ~90% CYP3A4, ~10% CYP2C8 | |

| Excretion | ~80% renal (as metabolites), ~20% fecal |

Deuterium Labeling of Finerenone: A Theoretical Perspective

The primary rationale for deuterating a drug molecule is to leverage the kinetic isotope effect (KIE). The substitution of a hydrogen atom with a heavier deuterium atom results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This increased bond strength can slow the rate of metabolic reactions that involve the cleavage of this bond, leading to improved metabolic stability.

For finerenone, metabolism is predominantly mediated by CYP3A4 and CYP2C8, leading to the formation of inactive metabolites. The major metabolic pathway involves the oxidation of the dihydropyridine ring to a pyridine ring. Strategically placing deuterium atoms at the sites of metabolic attack could potentially decrease the rate of metabolism, leading to:

-

Increased half-life (t₁/₂): A slower metabolic rate would result in the drug remaining in the body for a longer period.

-

Enhanced drug exposure (AUC): A longer half-life and reduced clearance would lead to a higher overall exposure to the active drug.

-

Reduced inter-individual variability: If metabolism is a major source of pharmacokinetic variability, slowing it down could lead to more predictable drug exposure among patients.

Currently, deuterated finerenone, such as Finerenone-d3, is commercially available and primarily used as an internal standard for quantitative bioanalysis. However, published studies detailing a direct comparison of its metabolic stability and pharmacokinetic profile with non-labeled finerenone are scarce.

Signaling Pathway and Experimental Workflows

To facilitate further research, the following diagrams illustrate the mineralocorticoid receptor signaling pathway targeted by finerenone and a general workflow for evaluating the metabolic stability of a deuterated compound.

Caption: Mineralocorticoid Receptor (MR) Signaling Pathway and Finerenone's Mechanism of Action.

Caption: General Workflow for an In Vitro Metabolic Stability Assay.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the properties of deuterium-labeled finerenone.

Synthesis of Deuterium-Labeled Finerenone

While specific, publicly available protocols for the synthesis of deuterated finerenone are limited, a general approach would involve introducing deuterium at a late stage of the synthesis of finerenone. Based on the known synthesis of finerenone, deuterated reagents could be used in key steps. For example, a deuterated alkylating agent could be used to introduce a deuterated ethyl group, or a deuteride source could be employed in a reduction step. The synthesis of (-)-Finerenone has been achieved via an enantioselective partial transfer hydrogenation of a naphthyridine, and a similar approach could potentially be adapted for deuteration.

In Vitro Metabolic Stability Assay

Objective: To determine and compare the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of finerenone and its deuterated analog using human liver microsomes.

Materials:

-

Finerenone and Deuterium-labeled Finerenone (e.g., this compound)

-

Pooled human liver microsomes

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system

-

Acetonitrile (for quenching)

-

Internal standard (for LC-MS/MS analysis)

Procedure:

-

Prepare incubation mixtures containing liver microsomes, phosphate buffer, and the test compound (finerenone or its deuterated analog) at a final concentration of 1 µM.

-

Pre-warm the mixtures at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

-

Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

-

Determine the in vitro half-life (t₁/₂) from the slope of the natural log of the percent remaining versus time plot.

-

Calculate the intrinsic clearance (CLᵢₙₜ).

Pharmacokinetic Study in Rodents

Objective: To compare the pharmacokinetic profiles of finerenone and its deuterated analog in rats.

Materials:

-

Finerenone and Deuterium-labeled Finerenone

-

Formulation vehicle (e.g., 0.5% methylcellulose)

-

Male Sprague-Dawley rats

-

Blood collection supplies (e.g., EDTA tubes)

Procedure:

-

Dose two groups of rats (n=3-5 per group) with either finerenone or its deuterated analog via oral gavage at a specific dose (e.g., 10 mg/kg).

-

Collect blood samples from the tail vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

-

Process the blood samples to obtain plasma.

-

Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the respective compound.

-

Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) for both compounds using non-compartmental analysis.

-

Compare the pharmacokinetic parameters between the two groups to assess the in vivo impact of deuteration.

Conclusion

Deuterium labeling represents a promising strategy to potentially enhance the pharmacokinetic properties of finerenone. By leveraging the kinetic isotope effect, it may be possible to improve its metabolic stability, leading to a longer half-life and greater drug exposure. While direct comparative data are currently limited in the public domain, the established metabolic pathways of finerenone provide a rational basis for designing deuterated analogs. The experimental protocols outlined in this guide offer a framework for the systematic evaluation of these compounds. Further research in this area is warranted to fully elucidate the potential benefits of deuterium-labeled finerenone in a clinical setting.

References

Finerenone-d3: A Technical Guide to Chemical Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Finerenone-d3, a deuterated isotopologue of Finerenone. Finerenone is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist approved for treating chronic kidney disease (CKD) associated with type 2 diabetes (T2D).[1][2][3] The strategic incorporation of deuterium in this compound is intended to modify the molecule's metabolic profile, potentially enhancing its pharmacokinetic properties. This document details the chemical structures of Finerenone and its deuterated form, explores the principles of stability for deuterated compounds, presents available stability data for the parent compound Finerenone, and outlines its mechanism of action through relevant signaling pathways.

Chemical Structure and Properties

Finerenone is distinguished from steroidal MRAs by its unique dihydronaphthyridine core structure.[1] this compound is the deuterium-labeled version of Finerenone, where three hydrogen atoms on the methoxy group have been replaced with deuterium atoms.[4] This substitution is designed to leverage the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond can slow metabolic breakdown compared to the carbon-hydrogen (C-H) bond.

The key chemical and physical properties of both compounds are summarized below.

| Property | Finerenone | This compound |

| IUPAC Name | (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide | (4S)-4-(4-cyano-2-(methoxy-d3)phenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide |

| Molecular Formula | C₂₁H₂₂N₄O₃ | C₂₁H₁₉D₃N₄O₃ |

| Molecular Weight | 378.43 g/mol | 381.44 g/mol |

| CAS Number | 1050477-31-0 | 2917530-37-9 |

Caption: Chemical structures of Finerenone and this compound.

Stability Profile

The stability of a pharmaceutical compound is a critical attribute. Deuteration can significantly enhance a drug's metabolic stability by slowing the rate of enzymatic metabolism, a phenomenon known as the kinetic isotope effect. The C-D bond is stronger than the C-H bond, requiring more energy for enzymatic cleavage. This can lead to a longer drug half-life, potentially reducing dosing frequency and improving the safety profile by decreasing the formation of toxic metabolites.

While specific stability studies on this compound are not publicly available, forced degradation studies have been performed on the parent compound, Finerenone. These studies provide crucial insights into its intrinsic stability under various stress conditions.

Summary of Forced Degradation Studies on Finerenone

Forced degradation studies help identify potential degradation products and pathways. A stability-indicating RP-HPLC method was developed to analyze Finerenone under stress conditions as per International Council for Harmonisation (ICH) guidelines.

| Stress Condition | Reagent / Condition Details | Observed Degradation |

| Acid Hydrolysis | 0.1 N HCl | Mild Degradation |

| Base Hydrolysis | 0.1 N NaOH | Mild Degradation |

| Oxidative | 30% H₂O₂ | Notable Degradation |

| Thermal | 60°C | Notable Degradation |

| Photolytic | UV Light | Notable Degradation |

Data sourced from a study on Finerenone by RP-HPLC.

The study revealed that Finerenone is relatively stable in mild acidic and basic conditions but shows notable degradation under oxidative, thermal, and photolytic stress. The dihydropyridine component of the molecule may contribute to its susceptibility to degradation under these conditions.

Experimental Protocol: Forced Degradation and RP-HPLC Analysis

The following protocol outlines the methodology used to assess the stability of Finerenone.

Caption: Workflow for forced degradation stability testing.

Detailed Protocol:

-

Chromatographic Conditions :

-

Instrument : HPLC with a UV detector.

-

Column : X-bridge C18 (150 mm x 4.6 mm, 3.5 µm).

-

Mobile Phase : Acetonitrile and Ortho-Phosphoric acid (70:30% v/v).

-

Flow Rate : 1 mL/min.

-

Detection : UV at 225 nm.

-

-

Preparation of Stock Solution : A standard stock solution of Finerenone (1000 µg/mL) is prepared in the mobile phase.

-

Forced Degradation Procedure :

-

Acid Degradation : 1 mL of stock solution is mixed with 1 mL of 0.1N HCl and refluxed. The solution is then neutralized with 0.1N NaOH.

-

Base Degradation : 1 mL of stock solution is mixed with 1 mL of 0.1N NaOH and refluxed. The solution is then neutralized with 0.1N HCl.

-

Oxidative Degradation : 1 mL of stock solution is mixed with 1 mL of 30% (v/v) hydrogen peroxide (H₂O₂) and kept at room temperature.

-

Thermal Degradation : The solid drug is exposed to a temperature of 60°C in a hot air oven.

-

Photolytic Degradation : The drug is exposed to UV light.

-

-

Analysis : All stressed samples are diluted with the mobile phase to a suitable concentration and injected into the HPLC system to assess the percentage of degradation.

Mechanism of Action: Mineralocorticoid Receptor Antagonism

Finerenone exerts its therapeutic effects by acting as a potent and selective antagonist of the mineralocorticoid receptor (MR), a nuclear receptor activated by aldosterone. Overactivation of the MR is implicated in the inflammation and fibrosis that drive the progression of kidney and cardiovascular diseases.

Unlike steroidal MRAs, Finerenone is a bulky antagonist that induces a specific conformational change in the MR upon binding. This action physically prevents the recruitment of transcriptional cofactors necessary for the expression of pro-inflammatory and pro-fibrotic genes. By blocking this pathway, Finerenone reduces inflammation and fibrosis in tissues like the kidneys and heart.

Caption: Signaling pathway of Finerenone's MR antagonism.

Conclusion

This compound represents a sophisticated approach in drug design, aiming to enhance the pharmacokinetic profile of the potent MR antagonist Finerenone. The replacement of hydrogen with deuterium is a well-established strategy to improve metabolic stability. While specific stability data for the deuterated compound is pending, comprehensive studies on Finerenone confirm its stability under mild hydrolytic conditions and highlight its sensitivity to oxidative, thermal, and photolytic stress. Understanding these properties, along with its specific mechanism of blocking MR-mediated gene transcription, is vital for the ongoing research, development, and clinical application of this therapeutic class.

References

Isotopic Purity of Finerenone-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Finerenone-d3, a deuterated analog of Finerenone. Finerenone is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist used in the treatment of chronic kidney disease associated with type 2 diabetes.[1][2][3] this compound serves as a crucial internal standard for quantitative bioanalytical assays using mass spectrometry, enabling accurate measurement of Finerenone concentrations in biological matrices.[4][5] This guide outlines the methodologies for determining isotopic purity, presents typical data, and illustrates the relevant biological pathways and analytical workflows.

Data on Isotopic Purity

The isotopic purity of a deuterated standard is a critical parameter, ensuring the accuracy of quantitative analyses. It is typically determined by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific batch data for this compound is proprietary, the following table summarizes representative data for a deuterated pharmaceutical standard, illustrating the expected level of isotopic enrichment.

| Parameter | Method | Typical Specification |

| Isotopic Purity (d3) | HRMS | ≥ 98% |

| Isotopic Distribution (d0) | HRMS | ≤ 1% |

| Isotopic Distribution (d1) | HRMS | ≤ 1% |

| Isotopic Distribution (d2) | HRMS | ≤ 2% |

| Chemical Purity | HPLC | ≥ 99% |

| Structure Confirmation | ¹H-NMR, ¹³C-NMR, MS | Conforms to structure |

This table presents typical data for a deuterated standard and is for illustrative purposes. Actual values for a specific lot of this compound should be obtained from the certificate of analysis provided by the supplier.

Experimental Protocols

Accurate determination of isotopic purity relies on robust analytical methods. The following are detailed protocols for the key experiments used in the characterization of this compound.

Protocol 1: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic distribution and purity of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of approximately 1 µg/mL in a 50:50 (v/v) solution of acetonitrile and water containing 0.1% formic acid to facilitate ionization.

-

-

Instrumentation and Conditions:

-

Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or Time-of-Flight (TOF) instrument.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Infusion: Direct infusion of the sample solution at a flow rate of 5-10 µL/min.

-

Mass Range: Scan a narrow mass range around the expected mass-to-charge ratio (m/z) of the protonated this compound molecule and its isotopologues.

-

Resolution: Set the instrument to a high resolution (e.g., > 60,000) to resolve the isotopic peaks.

-

-

Data Analysis:

-

Acquire the mass spectrum and identify the peaks corresponding to the different isotopologues of Finerenone ([M+H]⁺): d0 (unlabeled), d1, d2, and d3.

-

Calculate the relative abundance of each isotopologue by integrating the area under each peak.

-

The isotopic purity is expressed as the percentage of the d3 isotopologue relative to the sum of all isotopologues.

-

Protocol 2: Structural Confirmation and Deuterium Incorporation by NMR Spectroscopy

Objective: To confirm the chemical structure of this compound and determine the site of deuterium incorporation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

-

Instrumentation and Conditions:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: Acquire ¹H-NMR, ¹³C-NMR, and ²H-NMR spectra.

-

-

Data Analysis:

-

¹H-NMR: Compare the spectrum of this compound with that of an authentic standard of non-labeled Finerenone. The absence or significant reduction of a signal in the ¹H-NMR spectrum of this compound will indicate the position of deuterium labeling. The integration of the remaining proton signals should be consistent with the structure.

-

¹³C-NMR: The ¹³C-NMR spectrum should be consistent with the structure of Finerenone. The carbon atom attached to the deuterium will show a characteristic triplet in the proton-coupled ¹³C spectrum due to C-D coupling.

-

²H-NMR: A single resonance in the ²H-NMR spectrum confirms the presence of deuterium and its chemical environment.

-

Visualizations

Analytical Workflow for Isotopic Purity Determination

The following diagram illustrates the workflow for assessing the isotopic purity of this compound.

Caption: Workflow for this compound Isotopic Purity Analysis.

Finerenone Signaling Pathway

Finerenone exerts its therapeutic effects by acting as a selective antagonist of the mineralocorticoid receptor (MR). The following diagram outlines the key steps in the MR signaling pathway and the inhibitory action of Finerenone.

Caption: Mechanism of Action of Finerenone on the MR Pathway.

References

- 1. What is the mechanism of action of Finerenone? [synapse.patsnap.com]

- 2. tdcommons.org [tdcommons.org]

- 3. Design and Baseline Characteristics of the Finerenone in Reducing Kidney Failure and Disease Progression in Diabetic Kidney Disease Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

Finerenone-d3: A Technical Guide to a Novel Nonsteroidal Mineralocorticoid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Finerenone-d3 is the deuterated form of Finerenone, a potent and selective nonsteroidal antagonist of the mineralocorticoid receptor (MR). As a third-generation MR antagonist, Finerenone exhibits a distinct pharmacological profile compared to its steroidal predecessors, offering a promising therapeutic avenue for cardiorenal diseases, particularly in patients with chronic kidney disease (CKD) and type 2 diabetes (T2D).[1][2][3] This technical guide provides an in-depth overview of this compound, encompassing its fundamental properties, mechanism of action, and key experimental methodologies for its evaluation.

Core Properties of this compound

This compound serves as a valuable tool in pharmacokinetic and metabolic studies of Finerenone, where its distinct mass allows for its use as an internal standard.

| Property | Value | Reference |

| CAS Number | 2917530-37-9 | [4][5] |

| Molecular Weight | 381.44 g/mol | |

| Molecular Formula | C₂₁H₁₉D₃N₄O₃ |

Quantitative Pharmacological Data

Finerenone demonstrates high potency and selectivity for the mineralocorticoid receptor, which underpins its therapeutic efficacy and favorable side-effect profile.

In Vitro Potency and Selectivity

| Parameter | Value | Reference |

| MR IC₅₀ | 18 nM | |

| Selectivity vs. Glucocorticoid Receptor (GR) | >500-fold | |

| Selectivity vs. Androgen Receptor (AR) | >500-fold | |

| Selectivity vs. Progesterone Receptor (PR) | >500-fold |

Pharmacokinetic Properties of Finerenone

| Parameter | Value | Reference |

| Bioavailability | 43.5% | |

| Time to Cₘₐₓ | 0.5 - 1.25 hours | |

| Plasma Protein Binding | ~92% | |

| Metabolism | Primarily CYP3A4 (~90%), CYP2C8 (~10%) | |

| Elimination Half-life | 2 - 3 hours | |

| Excretion | ~80% renal, ~20% fecal |

Mechanism of Action: Mineralocorticoid Receptor Signaling Pathway

Finerenone exerts its therapeutic effects by antagonizing the mineralocorticoid receptor, a key player in the renin-angiotensin-aldosterone system (RAAS). Overactivation of the MR by aldosterone contributes to inflammation and fibrosis in the heart and kidneys. Finerenone, as a non-steroidal antagonist, effectively blocks this pathological signaling.

Caption: Finerenone blocks aldosterone binding to the MR, preventing downstream gene transcription.

Experimental Protocols

In Vitro: Mineralocorticoid Receptor Transactivation Assay (Luciferase Reporter Assay)

This assay is crucial for quantifying the agonist or antagonist activity of compounds on the mineralocorticoid receptor.

1. Cell Culture and Transfection:

-

Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

-

Cells are seeded into 96-well plates.

-

Transient transfection is performed using a luciferase reporter plasmid containing MR-responsive elements (e.g., MMTV promoter) and an expression vector for the human mineralocorticoid receptor. A co-transfected Renilla luciferase vector can be used for normalization.

2. Compound Treatment:

-

After 24 hours, the medium is replaced with a medium containing the test compound (this compound or Finerenone) at various concentrations.

-

For antagonist mode, cells are co-treated with a known MR agonist (e.g., aldosterone) at its EC₅₀ concentration and the test compound.

3. Luciferase Assay:

-

Following a 24-hour incubation period, cells are lysed.

-

Luciferase activity is measured using a luminometer after the addition of a luciferase substrate.

-

Data is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

4. Data Analysis:

-

The IC₅₀ (for antagonists) or EC₅₀ (for agonists) values are calculated from the dose-response curves.

In Vivo: Animal Model of Diabetic Nephropathy

Animal models are instrumental in evaluating the in vivo efficacy and safety of Finerenone. The streptozotocin (STZ)-induced diabetic rat model is commonly used.

1. Induction of Diabetes:

-

Male Wistar rats are injected with a single intraperitoneal dose of streptozotocin (e.g., 65 mg/kg) to induce diabetes.

-

Blood glucose levels are monitored to confirm the diabetic state.

2. Treatment Administration:

-

Diabetic rats are randomly assigned to treatment groups: vehicle control and Finerenone (e.g., 10 mg/kg/day, administered by oral gavage).

-

Treatment is typically initiated after the onset of diabetic nephropathy, characterized by significant albuminuria.

3. Endpoint Measurements:

-

Urinary Albumin Excretion (UAE): Urine is collected over 24 hours in metabolic cages at regular intervals. UAE is quantified by ELISA.

-

Blood Pressure: Systolic blood pressure is measured using the tail-cuff method.

-

Renal Function: Serum creatinine and blood urea nitrogen (BUN) are measured at the end of the study.

-

Histopathology: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Periodic acid-Schiff (PAS) and Masson's trichrome to assess glomerulosclerosis and interstitial fibrosis.

4. Data Analysis:

-

Statistical comparisons are made between the treatment and vehicle control groups to determine the effect of Finerenone on the progression of diabetic nephropathy.

Experimental Workflow Visualization

Caption: A typical workflow for the preclinical evaluation of Finerenone.

Conclusion

This compound is an essential tool for the detailed investigation of Finerenone, a novel nonsteroidal MR antagonist with a compelling profile for the treatment of cardiorenal diseases. Its high potency and selectivity, coupled with a distinct mechanism of action, differentiate it from earlier generations of MRAs. The experimental protocols outlined in this guide provide a framework for the robust preclinical assessment of Finerenone and similar compounds, paving the way for further advancements in the management of chronic kidney disease and related cardiovascular complications.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of action of Finerenone? [synapse.patsnap.com]

- 3. Effects of Finerenone on Cardiovascular and Chronic Kidney Diseases: A New Weapon against Cardiorenal Morbidity and Mortality—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Pharmacological Profile of Deuterated Finerenone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a projected pharmacological profile of a deuterated analog of finerenone based on the known pharmacology of finerenone and the established principles of the kinetic isotope effect of deuterium substitution in drug metabolism. As of the date of this document, no specific preclinical or clinical data for a deuterated version of finerenone is publicly available. The information presented herein is intended for research and informational purposes only.

Introduction

Finerenone (Kerendia®) is a potent and selective, non-steroidal mineralocorticoid receptor (MR) antagonist.[1][2] It is approved for the treatment of chronic kidney disease (CKD) associated with type 2 diabetes (T2D) to reduce the risk of end-stage kidney disease, cardiovascular death, and hospitalization for heart failure.[1][2] Finerenone's unique non-steroidal structure allows for a distinct binding mode to the MR, leading to effective inhibition of pro-inflammatory and pro-fibrotic gene transcription.[3]

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy in drug development to improve the pharmacokinetic profile of a drug. By strengthening the chemical bond, deuteration can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes. This can lead to increased drug exposure, a longer half-life, and potentially a more favorable dosing regimen. This guide explores the projected pharmacological profile of a deuterated finerenone, based on the extensive data available for the parent compound.

Mechanism of Action

Finerenone is a selective antagonist of the mineralocorticoid receptor. Overactivation of the MR by aldosterone and cortisol contributes to inflammation and fibrosis in the heart and kidneys. Finerenone binds to the MR, preventing the recruitment of transcriptional coactivators, which in turn inhibits the transcription of pro-inflammatory and pro-fibrotic genes. This mechanism is distinct from steroidal MRAs and contributes to its efficacy in reducing the progression of renal and cardiovascular disease in patients with CKD and T2D.

The mechanism of action of a deuterated finerenone is expected to be identical to that of finerenone, as deuteration does not typically alter the pharmacodynamic interactions of a drug with its target receptor.

Signaling Pathway

The binding of aldosterone to the mineralocorticoid receptor (MR) in the cytoplasm triggers the dissociation of heat shock proteins (HSPs). The activated MR-aldosterone complex then translocates to the nucleus, where it binds to hormone response elements (HREs) on the DNA. This binding initiates the recruitment of coactivators, leading to the transcription of target genes that promote inflammation, fibrosis, and sodium retention. Finerenone, as an MR antagonist, blocks this cascade.

Caption: Mineralocorticoid Receptor (MR) Signaling Pathway and Finerenone's Point of Intervention.

Pharmacological Profile: Finerenone vs. Projected Deuterated Finerenone

Pharmacodynamics

The pharmacodynamic properties of deuterated finerenone are anticipated to be very similar to those of finerenone, as isotopic substitution is unlikely to alter receptor binding affinity.

| Parameter | Finerenone | Projected Deuterated Finerenone | Reference |

| Target | Mineralocorticoid Receptor (MR) | Mineralocorticoid Receptor (MR) | |

| Mechanism | Selective MR Antagonist | Selective MR Antagonist | |

| Receptor Binding Affinity (IC50) | 18 nM | ~18 nM | |

| Selectivity | High selectivity for MR over androgen, progesterone, estrogen, and glucocorticoid receptors. | Expected to be similarly high. |

Pharmacokinetics

The primary motivation for deuterating finerenone would be to improve its pharmacokinetic profile. Finerenone is extensively metabolized, primarily by CYP3A4 (~90%) and to a lesser extent by CYP2C8 (~10%), into inactive metabolites. Deuteration at the sites of metabolic attack could slow this process due to the kinetic isotope effect.

| Parameter | Finerenone | Projected Deuterated Finerenone | Reference |

| Bioavailability | ~43.5% | Potentially Increased | |

| Time to Cmax (Tmax) | 0.5 - 1.5 hours | Potentially Delayed | |

| Plasma Protein Binding | ~92% (mainly to albumin) | Unchanged | |

| Volume of Distribution (Vd) | 52.6 L | Unchanged | |

| Metabolism | ~90% CYP3A4, ~10% CYP2C8 | Slower metabolism by CYP3A4/2C8 | |

| Metabolites | Inactive | Inactive | |

| Half-life (t1/2) | 2 - 3 hours | Potentially Prolonged | |

| Excretion | ~80% urine, ~20% feces | Similar excretion route |

The Deuterium Kinetic Isotope Effect

The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. For drug metabolism, replacing a carbon-hydrogen (C-H) bond with a carbon-deuterium (C-D) bond can slow the rate of bond cleavage by metabolic enzymes like CYPs. This is because the C-D bond has a lower vibrational frequency and thus a higher activation energy for cleavage.

Caption: The Deuterium Kinetic Isotope Effect on Finerenone Metabolism.

Detailed Experimental Protocols

The following are representative protocols for key experiments to characterize the pharmacological profile of a novel MR antagonist like deuterated finerenone.

Mineralocorticoid Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of deuterated finerenone for the human mineralocorticoid receptor.

Methodology:

-

Receptor Preparation: Prepare cell membrane homogenates from cells overexpressing the human mineralocorticoid receptor.

-

Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled MR ligand (e.g., [³H]-aldosterone) and varying concentrations of the test compound (deuterated finerenone) or a reference compound (finerenone).

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid vacuum filtration through a glass fiber filter, which traps the membranes.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.

References

Finerenone-d3: A Technical Guide to Solubility and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and storage conditions for Finerenone-d3. While specific experimental data for the deuterated form is limited, this document compiles and extrapolates from comprehensive data available for Finerenone, its non-deuterated analogue. Given that deuterium substitution is a minor structural modification, the physicochemical properties, including solubility and stability, are expected to be very similar. This guide is intended to support researchers in the effective use of this compound in a laboratory setting.

Introduction to this compound

This compound is the deuterium-labeled version of Finerenone, a potent and selective non-steroidal mineralocorticoid receptor (MR) antagonist. Finerenone itself is a third-generation antagonist with high affinity for the MR and excellent selectivity over other steroid hormone receptors, such as the glucocorticoid, androgen, and progesterone receptors[1][2]. In research, this compound is primarily utilized as an internal standard for quantitative analysis by methods such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), or nuclear magnetic resonance (NMR) spectroscopy[1].

Solubility Profile

The solubility of a compound is a critical parameter for a wide range of in vitro and in vivo studies. The solubility of Finerenone has been characterized in various organic solvents and aqueous media.

Aqueous Solubility

The aqueous solubility of Finerenone is highly dependent on pH. As a compound with a basic nature, its solubility decreases as the pH increases. It is reported to be soluble at a pH of 1 and is considered practically insoluble at a pH above 4.5. One study determined the equilibrium solubility to be 0.024 mg/mL at pH 6.8[3]. This low aqueous solubility at physiological pH classifies Finerenone as a low-solubility compound according to the Biopharmaceutical Classification System (BCS)[3].

Organic Solvent Solubility

Finerenone exhibits good solubility in a range of common organic solvents. This is particularly relevant for the preparation of stock solutions for in vitro experiments. There are some discrepancies in the exact solubility values reported by different suppliers, which may be due to variations in experimental conditions or the purity of the compound.

Table 1: Quantitative Solubility Data for Finerenone in Organic Solvents

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source |

| Dimethyl Sulfoxide (DMSO) | ~3 mg/mL | ~7.9 mM | |

| Dimethyl Sulfoxide (DMSO) | 76 mg/mL | 200.83 mM | |

| Dimethylformamide (DMF) | ~10 mg/mL | ~26.4 mM | |

| Ethanol | 10 mg/mL | 26.42 mM |

Note: The significant variation in reported DMSO solubility may be attributable to factors such as water absorption by the solvent, which can reduce the solubility of the compound. It is recommended to use fresh, anhydrous DMSO for the preparation of solutions.

A comprehensive study measured the solubility of Finerenone in ten different monosolvents at temperatures ranging from 273.15 K to 313.15 K (0°C to 40°C). The data from this study indicates that solubility generally increases with temperature in these solvents.

Table 2: Molar Fraction Solubility of Finerenone in Various Organic Solvents at Different Temperatures (Data extracted from Lin et al., 2015)

| Temperature (K) | Methanol | Ethanol | Isopropanol | Acetone | Acetonitrile | Dichloromethane |

| 273.15 | 0.00068 | 0.00049 | 0.00031 | 0.00698 | 0.00311 | 0.01520 |

| 283.15 | 0.00098 | 0.00071 | 0.00045 | 0.00902 | 0.00408 | 0.01980 |

| 293.15 | 0.00139 | 0.00102 | 0.00065 | 0.01150 | 0.00532 | 0.02550 |

| 303.15 | 0.00195 | 0.00144 | 0.00092 | 0.01450 | 0.00690 | 0.03260 |

| 313.15 | 0.00271 | 0.00201 | 0.00128 | 0.01810 | 0.00889 | 0.04120 |

Storage and Stability

Proper storage is crucial to maintain the integrity and purity of this compound for research applications.

Solid Form

For long-term storage, Finerenone and its deuterated analog should be stored as a solid at -20°C. Under these conditions, the compound is reported to be stable for at least four years. The solid is described as a white to yellow crystalline, non-hygroscopic powder.

In Solution

Stock solutions of this compound prepared in organic solvents like DMSO should be stored at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials. One supplier suggests that solutions in DMSO can be stored for 2 weeks at 4°C and for 6 months at -80°C. When preparing stock solutions, it is good practice to purge the solvent with an inert gas to minimize oxidation.

Table 3: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Recommended Duration | Atmosphere |

| Solid | -20°C | ≥ 4 years | Ambient |

| Solution in DMSO | 4°C | 2 weeks | Inert gas recommended |

| Solution in DMSO | -80°C | 6 months | Inert gas recommended |

Experimental Protocols

While specific experimental protocols for determining the solubility and stability of this compound are not publicly available, standardized methodologies for active pharmaceutical ingredients (APIs) and deuterated compounds are well-established.

Equilibrium Solubility Determination

The equilibrium solubility of a compound is typically determined using the shake-flask method, which is considered the gold standard. A general protocol based on WHO and USP guidelines is as follows:

-

Preparation : Add an excess amount of the solid this compound to a series of vials containing the desired solvent (e.g., aqueous buffers of different pH, organic solvents).

-

Equilibration : The vials are sealed and agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Phase Separation : After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification : The concentration of this compound in the supernatant or filtrate is determined using a validated analytical method, such as HPLC-UV or LC-MS.

-

Verification : The pH of aqueous solutions should be measured before and after the experiment. The solid residue can be analyzed to check for any polymorphic or chemical transformations.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Finerenone using Finerenone-d3 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist. Its therapeutic potential in cardiorenal diseases necessitates robust and reliable analytical methods for its quantification in biological matrices.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of small molecules like Finerenone. The use of a stable isotope-labeled internal standard, such as Finerenone-d3, is crucial for accurate and precise quantification by correcting for matrix effects and variations in sample processing and instrument response.[2]

This document provides detailed application notes and protocols for the determination of Finerenone in human plasma using this compound as an internal standard by LC-MS/MS.

Quantitative Data Summary

The following tables summarize the quantitative performance of a typical LC-MS/MS method for the analysis of Finerenone in human plasma.

Table 1: Calibration Curve for Finerenone Analysis

| Analyte Concentration (ng/mL) | Internal Standard Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 0.15 | 75 | 0.005 |

| 0.50 | 75 | 0.017 |

| 1.00 | 75 | 0.034 |

| 2.00 | 75 | 0.068 |

| 3.00 | 75 | 0.102 |

| 4.50 | 75 | 0.153 |

| 6.00 | 75 | 0.204 |

Note: The linearity of the method is typically observed over a concentration range, with a correlation coefficient (r²) ≥ 0.99.[3]

Table 2: Accuracy and Precision of Finerenone Quantification in Human Plasma

| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| LLOQ | 0.15 | 0.14 | 93.3 | ≤ 6.0 | ≤ 7.0 |

| LQC | 0.45 | 0.44 | 97.8 | ≤ 6.0 | ≤ 7.0 |

| MQC | 3.00 | 2.95 | 98.3 | ≤ 6.0 | ≤ 7.0 |

| HQC | 4.80 | 4.72 | 98.3 | ≤ 6.0 | ≤ 7.0 |

LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control. Accuracy and precision are typically within ±15% (±20% for LLOQ).[2][3]

Experimental Protocols

Preparation of Stock and Working Solutions

a. Finerenone Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of Finerenone reference standard.

-

Dissolve in a 10 mL volumetric flask with methanol.

-

Sonicate to ensure complete dissolution.

-

Store at 2-8°C.

b. This compound Internal Standard (IS) Stock Solution (1 mg/mL):

-

Accurately weigh 1 mg of this compound.

-

Dissolve in a 1 mL volumetric flask with methanol.

-

Sonicate to ensure complete dissolution.

-

Store at 2-8°C.

c. Working Solutions:

-

Prepare a series of Finerenone working solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.

-

Prepare a this compound working solution (e.g., 75 µg/mL) by diluting the IS stock solution with methanol.

Sample Preparation from Human Plasma

This protocol utilizes a protein precipitation method for sample extraction.

-

To 475 µL of human plasma in a microcentrifuge tube, add 25 µL of the appropriate Finerenone working solution (for calibration standards and QCs) or blank diluent (for blank samples).

-

Vortex for 1 minute.

-

Add 50 µL of the this compound internal standard working solution and vortex for an additional minute.

-

Add 20 µL of 2% formic acid and vortex for 1 minute.

-

Add 1 mL of acetonitrile and vortex for 2 minutes to precipitate the plasma proteins.

-

Centrifuge at 4000 RPM for 3 minutes.

-

Transfer 0.5 mL of the supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Method

a. Liquid Chromatography (LC) Parameters:

| Parameter | Recommended Condition |

| Column | Phenomenex C18 (250 mm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | Optimized to achieve baseline separation of Finerenone and this compound from matrix components. A typical gradient might start at 50% B, increasing to 95% B over several minutes, followed by a wash and re-equilibration step. |

b. Mass Spectrometry (MS) Parameters:

| Parameter | Recommended Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Multiple Reaction Monitoring (MRM) Transitions: | |

| Finerenone | Precursor Ion (Q1): m/z 379.1 -> Product Ion (Q3): m/z 218.1 |

| This compound (inferred) | Precursor Ion (Q1): m/z 382.1 -> Product Ion (Q3): m/z 221.1 or 218.1 |

| Dwell Time | 100 ms |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

Note: MS parameters should be optimized for the specific instrument used. The MRM transition for this compound is inferred based on the molecular weight difference and common fragmentation patterns.

Visualizations

Caption: Workflow for Finerenone quantification in plasma.

Caption: Finerenone's mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Determination of finerenone - a novel, selective, nonsteroidal mineralocorticoid receptor antagonist - in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study in venous and capillary human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioanalytical method development and validation for estimation of finerenone in spiked human plasma using RP-HPLC technique and application of statistical tool. – Biosciences Biotechnology Research Asia [biotech-asia.org]

Application Notes and Protocols for the Quantitative Analysis of Finerenone in Human Plasma using Finerenone-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1][2][3] It is utilized in the treatment of chronic kidney disease associated with type 2 diabetes.[1][4] Finerenone's mechanism of action involves blocking the MR, which in turn inhibits the downstream signaling pathways that contribute to inflammation and fibrosis in the kidneys and heart. This therapeutic action mitigates the risk of end-organ damage. The development of robust bioanalytical methods for the accurate quantification of finerenone in human plasma is crucial for pharmacokinetic and toxicokinetic studies in drug development. This document provides a detailed protocol for the quantitative analysis of finerenone in human plasma using a stable isotope-labeled internal standard, Finerenone-d3, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of Finerenone

Finerenone exerts its therapeutic effects by antagonizing the mineralocorticoid receptor. Overactivation of the MR by aldosterone leads to a cascade of events promoting the transcription of pro-inflammatory and pro-fibrotic genes. Finerenone, by binding to the MR, prevents its translocation to the nucleus and the subsequent recruitment of transcriptional cofactors, thereby inhibiting the expression of these deleterious genes.

Caption: Mechanism of action of Finerenone.

Experimental Protocols

This section details the validated method for the quantification of Finerenone in human plasma using this compound as an internal standard (ISTD).

Materials and Reagents

-

Analytes: Finerenone and this compound (ISTD)

-

Plasma: Human plasma with lithium heparin as an anticoagulant

-

Reagents: Acetonitrile (HPLC grade), Formic acid (analytical grade), Water (HPLC grade)

-

Equipment: High-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Finerenone and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Finerenone stock solution with a mixture of acetonitrile and water (50:50, v/v) to create working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution: Prepare a working solution of this compound in acetonitrile/water (50:50, v/v).

Sample Preparation (Protein Precipitation)

The protein precipitation technique is a simple and rapid method for sample preparation.

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add the this compound internal standard.

-

Add 300 µL of acidified acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Caption: Sample preparation workflow.

LC-MS/MS Conditions

The following are the optimized liquid chromatography and mass spectrometry conditions for the analysis of Finerenone.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography System |

| Column | Phenomenex C18 (or equivalent) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| MS System | Tandem Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI) - Positive |

| Monitored Transitions | Finerenone: m/z 379.2 → 251.1This compound: m/z 382.2 → 254.1 |

Quantitative Data Summary

The bioanalytical method was validated in compliance with regulatory guidelines. The following tables summarize the quantitative performance of the assay.

Calibration Curve

The calibration curve for Finerenone in human plasma was linear over the concentration range of 0.100 to 200 µg/L.

| Analyte | Concentration Range (µg/L) | Correlation Coefficient (r²) |

| Finerenone | 0.100 - 200 | > 0.99 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four different concentration levels: Lower Limit of Quantification (LLOQ), Low Quality Control (LQC), Medium Quality Control (MQC), and High Quality Control (HQC).

| QC Level | Concentration (µg/L) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.100 | ≤ 20 | 80-120 | ≤ 7.0 | 99.7 - 105.0 |

| LQC | 0.300 | ≤ 15 | 85-115 | ≤ 7.0 | 99.7 - 105.0 |

| MQC | 100 | ≤ 15 | 85-115 | ≤ 7.0 | 99.7 - 105.0 |

| HQC | 160 | ≤ 15 | 85-115 | ≤ 7.0 | 99.7 - 105.0 |

Recovery and Matrix Effect

The extraction recovery of Finerenone and the internal standard was consistent and reproducible. A moderate, concentration-independent matrix effect was observed for both finerenone and its ISTD, which was fully compensated by the use of the stable isotope-labeled internal standard.

| Analyte | Mean Extraction Recovery (%) | Matrix Effect | ISTD-Normalized Matrix Factor |

| Finerenone | ~88 | Moderate | 0.98 - 1.03 |

| This compound | ~87 | Moderate | N/A |

Stability

Finerenone was found to be stable in human plasma under various storage and handling conditions.

| Stability Condition | Duration | Stability (% of Nominal) |

| Short-term (Room Temperature) | 24 hours | 95 - 105 |

| Long-term (-20°C) | 30 days | 93 - 104 |

| Freeze-Thaw Cycles | 3 cycles | 96 - 103 |

| Auto-sampler (4°C) | 48 hours | 97 - 102 |

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and robust approach for the quantitative determination of Finerenone in human plasma using this compound as an internal standard. The simple protein precipitation extraction procedure and the rapid chromatographic runtime make this method suitable for high-throughput analysis in clinical and non-clinical pharmacokinetic studies. The validation data demonstrates that the method meets the regulatory requirements for bioanalytical method validation, ensuring reliable and accurate results.

References

- 1. What is the mechanism of action of Finerenone? [synapse.patsnap.com]

- 2. Determination of finerenone - a novel, selective, nonsteroidal mineralocorticoid receptor antagonist - in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study in venous and capillary human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Renal Protection of Mineralocorticoid Receptor Antagonist, Finerenone, in Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Estimation of Finerenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of validated analytical methods for the quantitative estimation of Finerenone in various matrices, including bulk drug, pharmaceutical dosage forms, and human plasma. The protocols detailed below encompass High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry, designed to support research, quality control, and pharmacokinetic studies.

Overview of Analytical Methods

A variety of analytical techniques have been successfully developed and validated for the estimation of Finerenone. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for routine analysis in quality control settings due to its robustness and reliability. For bioanalytical applications requiring high sensitivity and selectivity, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. Additionally, a simple and cost-effective UV-Visible Spectrophotometric method has been established for the quantification of Finerenone in bulk and pharmaceutical dosage forms.

Signaling Pathway of Finerenone

Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist. Its mechanism of action involves blocking the binding of aldosterone to the MR, thereby inhibiting the translocation of the receptor-ligand complex into the nucleus. This, in turn, prevents the transcription of pro-inflammatory and pro-fibrotic genes, which are implicated in the pathophysiology of chronic kidney disease and cardiovascular damage.[1][2]

Caption: Finerenone's mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the described analytical methods for Finerenone estimation, allowing for easy comparison.

Table 1: HPLC Method Parameters for Finerenone Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Mobile Phase | Acetonitrile: 0.03M KH2PO4 (pH 3.2 with Orthophosphoric acid) (70:30 v/v) | Acetonitrile: Water (50:50 v/v) | Acetonitrile: Methanol (80:20 v/v) |

| Column | Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) | Phenomenex C18 (250 mm x 4.6 mm, 5 µm) | Symmetry ODS C18 (250 mm x 4.6 mm, 5 µm) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 309 nm | 252 nm | 272 nm |

| Retention Time | Not Specified | 4.62 min | Not Specified |

| Linearity Range | 5-45 µg/mL | 80-120 µg/mL | 10-50 µg/mL |

| LOD | Not Specified | 0.539 µg/mL | 1.1 µg/mL |

| LOQ | Not Specified | 1.634 µg/mL | 3.2 µg/mL |

| Reference | [3] | [4] | [5] |

Table 2: LC-MS/MS Method Parameters for Finerenone Analysis in Human Plasma

| Parameter | Value |

| Sample Preparation | Protein precipitation with acidified acetonitrile |

| Internal Standard (IS) | Stable isotope-labelled Finerenone |

| Linearity Range | 0.100 - 200 µg/L |

| Lower Limit of Quantification (LLOQ) | 0.100 µg/L |

| Inter-day Accuracy | 99.7 - 105.0% |

| Inter-day Precision | ≤ 7.0% |

| Reference |

Table 3: UV-Visible Spectrophotometric Method Parameters for Finerenone Analysis

| Parameter | Value |

| Solvent | Ethanol |

| Detection Wavelength (λmax) | 239.8 nm |

| Linearity Range | 2-14 µg/mL |

| LOD | 1.220 µg/mL |

| LOQ | 5.220 µg/mL |

| Reference |

Experimental Protocols

This section provides detailed, step-by-step protocols for the key analytical methods for Finerenone estimation.

HPLC Method for Finerenone Estimation in Bulk and Tablet Dosage Forms

This protocol is based on a validated RP-HPLC method for the quantification of Finerenone.

Caption: General workflow for HPLC analysis.

Materials and Reagents:

-

Finerenone reference standard

-

Finerenone tablets

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium Dihydrogen Orthophosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

Instrumentation:

-

HPLC system with a UV detector

-

Inertsil ODS-3V C18 column (250 mm x 4.6 mm, 5 µm)

-

Analytical balance

-

Sonicator

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Mobile Phase (Acetonitrile: 0.03M KH2PO4 buffer, 70:30 v/v):

-

Dissolve 4.08 g of KH2PO4 in 1000 mL of HPLC grade water to prepare a 0.03M solution.

-

Adjust the pH of the buffer to 3.2 using orthophosphoric acid.

-

Filter the buffer through a 0.45 µm membrane filter.

-

Mix 700 mL of acetonitrile with 300 mL of the prepared buffer.

-

Degas the mobile phase by sonication for 15 minutes.

-

-

Preparation of Standard Stock Solution (100 µg/mL):

-

Accurately weigh 10 mg of Finerenone reference standard and transfer it to a 100 mL volumetric flask.

-

Add about 70 mL of the mobile phase and sonicate for 10 minutes to dissolve the standard completely.

-

Make up the volume to 100 mL with the mobile phase.

-

-

Preparation of Working Standard Solutions (5-45 µg/mL):

-

From the standard stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks and dilute with the mobile phase to obtain concentrations ranging from 5 to 45 µg/mL.

-

-

Preparation of Sample Solution (from tablets):

-

Weigh and powder 20 Finerenone tablets.

-

Transfer a quantity of powder equivalent to 10 mg of Finerenone into a 100 mL volumetric flask.

-

Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.

-

Make up the volume to 100 mL with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter.

-

Dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.

-

-

Chromatographic Conditions:

-

Column: Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile: 0.03M KH2PO4 (pH 3.2) (70:30 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 309 nm

-

Column Temperature: Ambient

-

-

Analysis:

-

Inject the standard and sample solutions into the chromatograph.

-

Record the peak areas of the chromatograms.

-

Calculate the concentration of Finerenone in the sample by comparing its peak area with that of the standard.

-

LC-MS/MS Method for Finerenone Estimation in Human Plasma

This protocol outlines a sensitive and selective method for the quantification of Finerenone in human plasma, suitable for pharmacokinetic studies.

Materials and Reagents:

-

Finerenone reference standard

-

Stable isotope-labelled Finerenone (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free)

Instrumentation:

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

Procedure:

-

Preparation of Stock Solutions:

-

Prepare stock solutions of Finerenone and the IS in methanol at a concentration of 1 mg/mL.

-

-

Preparation of Working Standard and IS Solutions:

-

Prepare serial dilutions of the Finerenone stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve.

-

Prepare a working solution of the IS at an appropriate concentration in the same diluent.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample in a microcentrifuge tube, add the IS working solution.

-

Add 300 µL of acidified acetonitrile (e.g., with 0.1% formic acid) to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

-

-

LC-MS/MS Conditions:

-

LC Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: Operated in positive electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM). The specific transitions for Finerenone and its IS should be optimized for the instrument being used.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of Finerenone to the IS against the concentration of the calibration standards.

-

Determine the concentration of Finerenone in the plasma samples from the calibration curve.

-

UV-Visible Spectrophotometric Method for Finerenone Estimation

This protocol describes a simple and rapid spectrophotometric method for the quantification of Finerenone in bulk and pharmaceutical formulations.

Caption: Workflow for UV-Vis spectrophotometric analysis.

Materials and Reagents:

-

Finerenone reference standard

-

Ethanol (AR grade)

Instrumentation:

-

UV-Visible Spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 100 mg of Finerenone reference standard and transfer it to a 100 mL volumetric flask.

-

Dissolve in a small amount of ethanol and then make up the volume to 100 mL with ethanol.

-

-

Preparation of Working Stock Solution (100 µg/mL):

-

Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to the mark with ethanol.

-

-

Preparation of Calibration Standards (2-14 µg/mL):

-

From the working stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks and dilute with ethanol to obtain concentrations ranging from 2 to 14 µg/mL.

-

-

Determination of λmax:

-

Scan one of the working standard solutions (e.g., 10 µg/mL) in the UV region (200-400 nm) against an ethanol blank to determine the wavelength of maximum absorbance (λmax). The reported λmax for Finerenone in ethanol is 239.8 nm.

-

-

Measurement of Absorbance:

-

Measure the absorbance of all the calibration standards and the sample solution at the determined λmax.

-

-

Quantification:

-

Plot a calibration curve of absorbance versus concentration.

-

Determine the concentration of Finerenone in the sample solution from the calibration curve.

-

Conclusion

The analytical methods detailed in these application notes provide robust and reliable approaches for the estimation of Finerenone in various matrices. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. These protocols are intended to serve as a valuable resource for researchers and professionals in the fields of pharmaceutical analysis and drug development.

References

- 1. Determination of finerenone - a novel, selective, nonsteroidal mineralocorticoid receptor antagonist - in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study in venous and capillary human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. payeshdarou.ir [payeshdarou.ir]

- 3. Bioanalytical method development and validation for estimation of finerenone in spiked human plasma using RP-HPLC technique and application of statistical tool. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. Finerenone API Estimation Using RP-HPLC Technique and LC-MS Characterization of its Degradation Products – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Finerenone-d3 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction